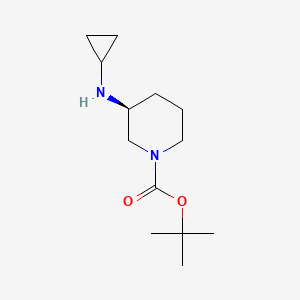

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves the reaction of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with cyclopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

化学反应分析

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of solvents like ethanol or tetrahydrofuran and temperatures ranging from 0°C to 100°C. The major products formed depend on the specific reagents and conditions used .

科学研究应用

Inhibition of Endothelin-Converting Enzyme

One of the primary applications of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is its role as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a crucial role in the production of endothelins, which are peptides involved in vasoconstriction and various cardiovascular diseases. Inhibiting this enzyme can be beneficial for:

- Hypertension : By reducing endothelin levels, it helps lower blood pressure.

- Heart Failure : It can alleviate symptoms associated with congestive heart failure by improving cardiac output.

- Cerebral Ischemia : The compound has potential protective effects on the brain during ischemic events .

Treatment of Neurological Disorders

Research indicates that this compound may have neuroprotective properties. It has been studied for its potential in treating conditions such as:

- Migraine : The compound's ability to modulate vascular responses may help in managing migraine attacks.

- Cerebral Vasospasm : Its inhibitory effects on ECE could mitigate vasospasm following subarachnoid hemorrhage .

Cancer Therapeutics

The compound has shown promise as a cytostatic agent, which inhibits cell growth and division. This property is particularly relevant in:

- Lung Cancer : Studies suggest that targeting pathways involving metalloproteases can hinder tumor progression.

- Prostate Cancer : Research indicates potential efficacy in managing hormone-dependent cancers through modulation of growth factor signaling pathways .

Case Study 1: ECE Inhibition and Cardiovascular Health

In a study examining the effects of this compound on cardiovascular health, researchers found that administration led to a significant reduction in blood pressure in hypertensive animal models. The compound demonstrated a dose-dependent inhibition of ECE activity, correlating with decreased levels of endothelin-1, suggesting its utility in managing hypertension and related disorders .

Case Study 2: Neuroprotection in Ischemic Models

Another research effort focused on the neuroprotective effects of this compound in models of cerebral ischemia. Results indicated that treatment with this compound significantly reduced neuronal damage and improved functional outcomes post-ischemia. The mechanism was linked to enhanced blood flow and reduced inflammatory responses mediated by ECE inhibition .

作用机制

The mechanism of action of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

相似化合物的比较

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester can be compared with similar compounds such as:

- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties.

生物活性

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H24N2O2 and a molecular weight of approximately 240.347 g/mol. Its structure includes a cyclopropyl group attached to an amino group, linked to a piperidine ring, with the carboxylic acid functionality protected by a tert-butyl ester group. This configuration enhances its stability and solubility in organic solvents, making it suitable for various biological assays.

Pharmacological Properties

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly as a modulator of glutamate receptors. Its biological activity can be characterized by:

- Agonistic and Antagonistic Properties : The compound may act as both an agonist and antagonist depending on the specific receptor it interacts with. This duality is crucial for its potential therapeutic applications in treating neurological disorders.

- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have quantified its binding affinity to various receptors, indicating strong interactions that could be exploited in drug development.

Case Studies

- Neurotransmitter Modulation : In a study focusing on the modulation of glutamate receptors, this compound demonstrated significant effects on receptor activity, suggesting its potential role in managing conditions such as epilepsy or neurodegenerative diseases.

- Analgesic Effects : Preliminary studies have indicated that this compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various routes. Common methods include:

- Direct Alkylation : Utilizing cyclopropylamine and piperidine derivatives under controlled conditions to form the desired product.

- Protecting Group Strategies : The use of tert-butyl groups to protect the carboxylic acid during synthesis allows for easier manipulation of the compound's functional groups.

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H24N2O2 | Cyclopropyl group enhances binding affinity |

| 4-(Cyclopropylamino)-piperidine-1-carboxylic acid | C13H24N2O2 | Lacks tert-butyl protection; potentially less stable |

| 3-Amino-piperidine-1-carboxylic acid | C13H24N2O2 | No cyclopropyl group; different pharmacological profile |

属性

IUPAC Name |

tert-butyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAETPZBCKKQX-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。